molecular formula C16H23NO2S B2687205 N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide CAS No. 2034398-16-6

N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide

Cat. No.: B2687205
CAS No.: 2034398-16-6
M. Wt: 293.43
InChI Key: GWELGHZNPOPQHN-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides It features a thian-4-yl group substituted with a methoxy group and a phenylpropanamide moiety

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide typically involves the following steps:

    Formation of the thian-4-yl intermediate: This step involves the preparation of the thian-4-yl group, which can be achieved through the reaction of a suitable thiol with an appropriate alkylating agent under basic conditions.

    Methoxylation: The thian-4-yl intermediate is then methoxylated using a methoxy donor, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydride or potassium carbonate.

    Amidation: The final step involves the coupling of the methoxythian-4-yl intermediate with 3-phenylpropanoic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux; borane, tetrahydrofuran, room temperature.

    Substitution: Sodium azide, dimethylformamide, elevated temperature; potassium cyanide, ethanol, reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Azides, nitriles.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thian-4-yl group and the phenylpropanamide moiety contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level.

Comparison with Similar Compounds

N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-[(4-methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine: This compound features a benzoxazole ring instead of the phenylpropanamide moiety, which may result in different biological activities and applications.

    N-[(4-methoxythian-4-yl)methyl]methanesulfonamide:

    N-(4-methoxythian-4-yl)methyl]-3-phenylpropanoic acid: This compound has a carboxylic acid group instead of the amide group, which can affect its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-19-16(9-11-20-12-10-16)13-17-15(18)8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWELGHZNPOPQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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